molecular formula C10H16O3 B6192417 6-methoxybicyclo[4.1.1]octane-1-carboxylic acid CAS No. 2092684-96-1

6-methoxybicyclo[4.1.1]octane-1-carboxylic acid

Cat. No.: B6192417
CAS No.: 2092684-96-1
M. Wt: 184.2
InChI Key:
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Description

Molecular Structure Analysis

The molecular formula of the compound is C10H16O3. The bicyclic structure likely contributes to the rigidity of the molecule, while the carboxylic acid and methoxy groups may participate in various chemical reactions.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, carboxylic acids in general can undergo a variety of reactions, including esterification, amide formation, and decarboxylation . The methoxy group can also participate in reactions, particularly if conditions for demethylation are met .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of a carboxylic acid group could result in the compound exhibiting acidic properties . The compound’s solubility would depend on the polarity of the solvent, with the compound likely being more soluble in polar solvents due to the presence of the polar carboxylic acid and methoxy groups .

Mechanism of Action

The mechanism of action would depend on the specific context in which this compound is used. For instance, if used as a reactant in a chemical reaction, its role would depend on the other reactants and the conditions of the reaction .

Future Directions

The study and application of “6-methoxybicyclo[4.1.1]octane-1-carboxylic acid” would depend on its chemical properties and how they can be utilized. It could potentially be used in the synthesis of other compounds, or its properties could be exploited in fields like materials science or pharmaceuticals .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-methoxybicyclo[4.1.1]octane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further modified to yield the final product. The key steps in this synthesis pathway include the protection of a functional group, the formation of a bicyclic ring system, and the introduction of a carboxylic acid group.", "Starting Materials": ["4-methoxyphenylacetic acid", "1,3-cyclohexadiene", "acetic anhydride", "pyridine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "diethyl ether", "petroleum ether"], "Reaction": ["Protection of the carboxylic acid group in 4-methoxyphenylacetic acid using acetic anhydride and pyridine to yield 4-methoxyphenylacetic anhydride", "Addition of 1,3-cyclohexadiene to 4-methoxyphenylacetic anhydride in the presence of sodium bicarbonate to form a bicyclic intermediate", "Hydrolysis of the anhydride group in the intermediate using sodium hydroxide to yield the carboxylic acid group", "Conversion of the carboxylic acid group to the acid chloride using thionyl chloride", "Addition of sodium bicarbonate to the acid chloride to yield the carboxylic acid", "Purification of the product using acid-base extraction with hydrochloric acid and sodium bicarbonate, followed by washing with water and drying with sodium chloride", "Isolation of the product using a solvent such as diethyl ether or petroleum ether"] }

CAS No.

2092684-96-1

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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